N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-propoxyphenylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with methanethioyl chloride to introduce the methanethioyl group. Finally, the compound is coupled with furan-2-carboxylic acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(3,4-dimethoxyphenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide
- N,N-dimethyl-3-{3-[({[4-(pentyloxy)phenyl]formamido}methanethioyl)amino]phenyl}propanamide
Uniqueness
N-[3-({[(3-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the propoxyphenyl group and the furan-2-carboxamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[3-[(3-propoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-11-28-18-9-3-6-15(13-18)20(26)25-22(30)24-17-8-4-7-16(14-17)23-21(27)19-10-5-12-29-19/h3-10,12-14H,2,11H2,1H3,(H,23,27)(H2,24,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYKYRSSXCSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367742 |
Source
|
Record name | STK051987 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6448-14-2 |
Source
|
Record name | STK051987 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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